Superior Biochemical Selectivity for Aurora A vs. Aurora B Compared to MLN8237 and MLN8054
In direct biochemical assays, MK-8745 demonstrates substantially greater selectivity for Aurora A over Aurora B compared to the clinically-advanced inhibitors MLN8237 (Alisertib) and MLN8054. This high selectivity is a key differentiator for experiments requiring precise dissection of Aurora A-specific signaling without confounding Aurora B inhibition . The quantitative comparison is as follows:
| Evidence Dimension | Biochemical Selectivity (Aurora A vs. Aurora B) |
|---|---|
| Target Compound Data | >450-fold selectivity |
| Comparator Or Baseline | MLN8237 (Alisertib): >200-fold selectivity; MLN8054: >40-fold selectivity |
| Quantified Difference | MK-8745 provides >2.25x the selectivity of MLN8237 and >11.25x the selectivity of MLN8054. |
| Conditions | In vitro kinase assay; IC50 values for Aurora A and Aurora B. |
Why This Matters
This high selectivity margin reduces the risk of confounding results due to off-target Aurora B inhibition, which is critical for studies specifically investigating Aurora A's unique role in mitosis and tumorigenesis.
